molecular formula C18H19ClN2O2 B2761474 N-(3-chloro-4-methoxybenzyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide CAS No. 866132-01-6

N-(3-chloro-4-methoxybenzyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide

Cat. No. B2761474
CAS RN: 866132-01-6
M. Wt: 330.81
InChI Key: IBMNHNQBSJRCFV-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxybenzyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide is a small molecule that has been extensively studied for its potential use in scientific research. This molecule has shown promising results in various studies, and its potential applications in the field of biochemistry and pharmacology have been widely discussed.

Scientific Research Applications

Synthesis and Ligand Binding Applications

  • Methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives, related to the compound , have been synthesized and evaluated for their affinity for apamin-sensitive binding sites. These studies highlight the compound's potential application in targeting Ca2+-activated K+ channels, with implications for neuropharmacology and the treatment of disorders related to ion channel dysfunction (Graulich et al., 2006).

Pro-drug Synthesis for Targeted Drug Release

  • Research into bioreductively activated pro-drug systems has led to the synthesis of substituted isoquinolin-1-ones, offering a strategy for the selective release of therapeutic drugs in hypoxic solid tumors. This suggests a potential application of the compound in designing pro-drugs to improve cancer treatment outcomes (Berry et al., 1997).

Neuropharmacology and Receptor Studies

  • N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide, a compound structurally related to the chemical , has been identified as a novel sigma-2 receptor probe. This highlights its application in studying sigma-2 receptors, with potential implications for understanding various psychiatric and neurological disorders (Xu et al., 2005).

Cardiac Effects and Pharmacology

  • A study on N-(4-methoxybenzyl)-isoquinolinium chloride, a compound with a similar structure, showed it to have positive inotropic and chronotropic effects on the heart. This research underscores the potential of related compounds in developing new treatments for heart conditions (Dipalma, 1955).

Synthetic Organic Chemistry and Medicinal Chemistry Applications

  • The versatility of the compound is also evident in synthetic organic chemistry, where derivatives have been used in the synthesis of complex molecules, demonstrating its utility in the development of new synthetic methodologies and medicinal compounds (Huang & Bolm, 2017).

properties

IUPAC Name

N-[(3-chloro-4-methoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c1-23-17-7-6-13(10-16(17)19)11-20-18(22)21-9-8-14-4-2-3-5-15(14)12-21/h2-7,10H,8-9,11-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMNHNQBSJRCFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)N2CCC3=CC=CC=C3C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401325841
Record name N-[(3-chloro-4-methoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401325841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666357
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(3-chloro-4-methoxybenzyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide

CAS RN

866132-01-6
Record name N-[(3-chloro-4-methoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401325841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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